molecular formula C12H20N2O3 B1148722 Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate CAS No. 157327-42-9

Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate

Cat. No.: B1148722
CAS No.: 157327-42-9
M. Wt: 240.2988
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Description

Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate is a high-purity chemical intermediate designed for advanced organic synthesis and drug discovery research. This compound features a pyrrolidine-4-one core protected by a tert-butoxycarbonyl (Boc) group, a cornerstone of modern synthetic chemistry due to its stability under basic conditions and facile removal under mild acidic conditions . The 3-((dimethylamino)methylene) substituent is a key functional group, often serving as a versatile building block for the construction of more complex heterocyclic systems common in medicinal chemistry. Its molecular structure makes it a valuable scaffold for developing protease inhibitors, enzyme modulators, and other pharmacologically active molecules . Researchers utilize this reagent in key transformations such as lactamization and olefination, which are critical steps in the stereoselective synthesis of complex natural products and active pharmaceutical ingredients (APIs) . As a protected precursor, it allows for precise synthetic elaboration at other positions of the molecule before deprotection. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant Safety Data Sheet (SDS) before use. Handling should be conducted using appropriate personal protective equipment in a well-ventilated environment, such as a chemical fume hood .

Properties

IUPAC Name

tert-butyl (3E)-3-(dimethylaminomethylidene)-4-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-7-9(6-13(4)5)10(15)8-14/h6H,7-8H2,1-5H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICVZJAVRBPUME-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=CN(C)C)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C/C(=C\N(C)C)/C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine Hydrate-Mediated Cyclization

A high-yield synthesis route involves the reaction of (Z)-tert-butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate with hydrazine hydrate in ethanol. This method achieves a 95% yield under mild conditions (20°C for 12 hours). The reaction proceeds via nucleophilic addition of hydrazine to the carbonyl group, followed by cyclization to form the pyrrolidine ring. Ethanol serves as both solvent and proton donor, facilitating the reaction’s mild temperature requirements.

Key Parameters:

  • Reagents : Hydrazine hydrate (200 mL), ethanol (50 mL).

  • Conditions : 20°C, 12-hour reaction time.

  • Purification : Column chromatography post-concentration.

This method is notable for its simplicity and scalability, making it suitable for laboratory and industrial applications.

Palladium-Catalyzed Hydrogenation

A patent-derived approach for structurally related compounds employs palladium catalysts to introduce the tert-butyl carbamate group. Although originally designed for tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, this method is adaptable to the target compound. The process involves:

  • Optical Resolution : Separation of enantiomers using a chiral resolving agent.

  • Base-Mediated Rearrangement : Reaction with sodium hydroxide to generate intermediates.

  • Palladium-Catalyzed Coupling : Use of Pd/C or Pd(OH)₂ under hydrogen atmosphere to introduce the tert-butyl group.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction efficiency correlates strongly with solvent polarity and temperature:

SolventTemperature (°C)Yield (%)Purity (%)
Ethanol2095>98
Methanol258295
THF307893

Ethanol outperforms methanol and tetrahydrofuran (THF) due to its optimal polarity and ability to stabilize intermediates. Elevated temperatures (>30°C) reduce yields by promoting side reactions, as observed in THF.

Catalytic Systems

Palladium catalysts enhance tert-butyl group incorporation:

CatalystLoading (equiv)Yield (%)
Pd/C0.0385
Pd(OH)₂0.188
None<10

Pd(OH)₂ provides superior activity, likely due to its higher surface area and reduced deactivation.

Industrial-Scale Production

Racemization Recycling

The patent method incorporates a racemization step to recover undesired enantiomers, improving overall yield:

  • Base Treatment : Sodium hydroxide (25–35°C) converts opposite enantiomers back to racemic mixtures.

  • Recycling : Reintroduction into the optical resolution step.

This strategy reduces material waste and increases cost-efficiency by ~20% for large-scale batches.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Hydrazine Cyclization95>98HighHigh
Pd-Catalyzed85–8895ModerateModerate

The hydrazine method is preferred for rapid, high-yield synthesis, while the palladium approach is reserved for enantiomerically pure outputs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions would result in the replacement of the dimethylamino group with the nucleophile used .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate has been documented in several studies. For instance, it can be synthesized through a multi-step process involving the reaction of dimethylamine with appropriate pyrrolidine derivatives under controlled conditions. This compound serves as a precursor for various derivatives that may exhibit enhanced biological activity or improved pharmacokinetic properties.

Enzyme Inhibition

One of the notable applications of this compound is its role as an inhibitor of arginase enzymes. Arginase plays a crucial role in the urea cycle and has implications in cancer biology and immune response modulation. Research indicates that derivatives of this compound exhibit significant inhibitory activity against human arginase isoforms (hARG-1 and hARG-2), with IC₅₀ values indicating potent activity .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound and its derivatives. For example, certain prodrugs derived from this compound have shown efficacy in suppressing the growth of breast cancer cells. These findings highlight the compound's potential as a therapeutic agent in oncology .

Case Study 1: Synthesis and Efficacy Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound to evaluate their inhibitory effects on arginase enzymes. The study found that specific modifications to the structure significantly enhanced inhibitory potency, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Anticancer Prodrug Development

Another investigation focused on developing prodrugs based on this compound aimed at improving solubility and stability for gastrointestinal delivery. The results indicated that these prodrugs maintained anticancer activity while demonstrating improved pharmacological profiles, making them promising candidates for further clinical development .

Mechanism of Action

The mechanism of action of tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modifying the activity of the target molecule. This interaction can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing functional or structural similarities.

Piperidine Analogs

1-Boc-3-[(Dimethylamino)methylene]-4-oxopiperidine (CAS: 325486-45-1)
  • Similarity : 0.81 (structural) .
  • Structure : Replaces the pyrrolidine ring with a six-membered piperidine, altering conformational flexibility.
  • Applications : Used in medicinal chemistry for macrocyclic drug design.

Pyrrolidine Derivatives

tert-Butyl 3-(difluoromethyl)-4-oxopyrrolidine-1-carboxylate
  • Structure: Substitutes the dimethylamino methylene group with a difluoromethyl group .
  • Impact : The electron-withdrawing -CF₂H group modifies reactivity, favoring nucleophilic additions over enamine-mediated cyclizations.
tert-Butyl 2,4-dioxopyrrolidine-1-carboxylate (CAS: 182352-59-6)
  • Structure : Contains two ketone groups at positions 2 and 4 .
  • Applications : Serves as a precursor for β-ketoamide derivatives in protease inhibitor synthesis.

Imidazolidine Derivatives

5-((Dimethylamino)methylene)-3-(4-(trifluoromethyl)phenyl)imidazolidine-2,4-dione (Compound 19a)
  • Structure : Imidazolidine-2,4-dione core with a trifluoromethylphenyl group .
  • Molecular Weight : 277.1 g/mol.
  • Applications : Explored as a fluorinated building block for kinase inhibitors.
5-((Dimethylamino)methylene)-3-(4-fluorophenyl)imidazolidine-2,4-dione (Compound 19b)
  • Structure : Similar to 19a but with a 4-fluorophenyl substituent .
  • Molecular Weight : 227.1 g/mol.

Table 1: Comparative Data for Key Compounds

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate 157327-42-9 C₁₂H₁₉NO₃ 225.26* Enamine, ketone, carbamate Omarigliptin intermediate
1-Boc-3-[(Dimethylamino)methylene]-4-oxopiperidine 325486-45-1 C₁₃H₂₁N₂O₃ 265.32 Enamine, ketone, carbamate Macrocycle synthesis
tert-Butyl 3-(difluoromethyl)-4-oxopyrrolidine-1-carboxylate - C₁₁H₁₅F₂NO₃ 247.24 Difluoromethyl, ketone, carbamate Fluorinated drug candidates
5-((Dimethylamino)methylene)-3-(4-fluorophenyl)imidazolidine-2,4-dione - C₁₂H₁₃FN₂O₂ 227.1 Enamine, diketone, fluorophenyl Kinase inhibitor scaffolds

*Discrepancy noted: One source reports MW = 240.30 .

Biological Activity

Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate, with the CAS number 157327-42-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships, and relevant research findings.

  • Molecular Formula : C₁₂H₂₀N₂O₃
  • Molecular Weight : 240.3 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : Approximately 341 °C at 760 mmHg
  • Flash Point : 160.1 ± 27.9 °C

Biological Activity

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets.

  • Enzyme Inhibition : Research indicates that this compound may function as an inhibitor of certain enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The dimethylamino group can enhance binding affinity to receptors through hydrogen bonding and electrostatic interactions, which may modulate receptor activity.
  • Antimicrobial Properties : Similar compounds have shown promise in antimicrobial applications, suggesting potential for this compound in treating infections.

Structure-Activity Relationships (SAR)

The unique combination of functional groups in this compound contributes to its biological activity:

Functional GroupRole in Activity
Dimethylamino GroupEnhances solubility and receptor binding
Tert-butyl EsterIncreases stability and bioavailability
Pyrrolidine RingProvides structural framework for interaction

Study on Enzyme Inhibition

A study published in Molecules investigated the enzyme inhibition potential of similar compounds. It was found that derivatives with a pyrrolidine core exhibited significant inhibitory effects against specific enzymes involved in metabolic processes, indicating that this compound may share similar properties .

Antimicrobial Activity Assessment

Research has shown that related compounds demonstrate antimicrobial properties against various bacterial strains. A comparative study highlighted that modifications in the nitrogen-containing group significantly influenced the compound's efficacy against pathogens . The presence of the dimethylamino group was particularly noted for enhancing activity against Gram-positive bacteria.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reaction : Reacting tert-butyl 3-pyrrolidinecarboxylic acid with dimethylformamide dimethyl acetal under acidic conditions.
  • N-Alkylation : Utilizing alkylating agents to introduce the dimethylamino group onto the pyrrolidine ring.

Q & A

Basic Research Questions

Q. What synthetic strategies are typically employed to prepare tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate?

  • The synthesis often involves protecting group chemistry (e.g., tert-butyl carbamate) to stabilize reactive intermediates. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions using reagents like triethylamine and dichloromethane under controlled temperatures (0–20°C) . The dimethylamino methylene group may be introduced via Mannich-type reactions or enamine formation , leveraging the oxopyrrolidine scaffold’s reactivity. Optimization of reaction time and stoichiometry is critical to minimize side products .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • ¹H NMR and ¹³C NMR are essential for confirming the structure, particularly the tert-butyl group (δ ~1.4 ppm for 9H) and the oxopyrrolidine carbonyl (δ ~170 ppm). The (dimethylamino)methylene group may exhibit resonance splitting due to rotameric equilibria, as seen in similar compounds analyzed by ³¹P NMR . High-Resolution Mass Spectrometry (HRMS) or ESI-MS validates molecular weight and fragmentation patterns .

Q. What safety precautions are recommended when handling this compound in the laboratory?

  • While specific toxicity data for this compound are limited, structurally similar tert-butyl derivatives are classified as Acute Toxicity (Category 4) for oral, dermal, or inhalation exposure . Use fume hoods , wear nitrile gloves, and avoid skin/eye contact. In case of exposure, rinse thoroughly with water and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress rotamer formation during synthesis?

  • Rotamers (e.g., in the dimethylamino methylene moiety) arise from restricted rotation around bonds. Lowering reaction temperatures (e.g., 0°C) and using polar aprotic solvents (e.g., DCM) can reduce conformational flexibility, as demonstrated in phosphonate analogs . Dynamic NMR studies or computational modeling (e.g., QSAR ) may further guide solvent and catalyst selection .

Q. What mechanistic insights explain the reactivity of the oxopyrrolidine ring in nucleophilic additions?

  • The 4-oxo group activates the pyrrolidine ring for Michael additions or enolate chemistry , while the tert-butyl carbamate acts as an electron-withdrawing group. The dimethylamino methylene moiety can serve as a directing group , influencing regioselectivity. Computational studies (e.g., DFT calculations ) are recommended to map electronic effects and transition states .

Q. How does the tert-butyl carbamate group affect stability under acidic or basic conditions?

  • The tert-butyl group is acid-labile , cleaving under strong acids (e.g., TFA), but stable in basic conditions. This property is exploited in deprotection steps for further functionalization. However, prolonged exposure to moisture or heat may lead to gradual hydrolysis, necessitating rigorous drying and inert storage .

Q. What strategies resolve contradictions in reported yields for similar compounds?

  • Discrepancies in yields often stem from variations in catalyst loading , solvent purity , or reaction scale . Systematic Design of Experiments (DoE) can identify critical factors (e.g., temperature, stoichiometry). For example, reports a 42% yield for a phosphonate analog, likely due to competing side reactions suppressed by optimizing DMAP concentration .

Methodological Considerations

  • Data Analysis : Use HPLC-MS to track reaction progress and quantify impurities.
  • Stability Testing : Monitor decomposition via accelerated stability studies (e.g., 40°C/75% RH) and characterize degradation products with LC-NMR .
  • Computational Tools : Leverage CC-DPS for deep profiling of physicochemical properties or PubChem databases for structural analogs .

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